molecular formula C19H17F2N3O2S B2615998 4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide CAS No. 1286710-83-5

4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide

Cat. No. B2615998
CAS RN: 1286710-83-5
M. Wt: 389.42
InChI Key: VNSUTHVYWCQCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds, such as diflunisal carboxamides, highlights the synthesis techniques and crystal structure analysis. For instance, the synthesis of 2′,4′-difluoro-4-[(4-methylbenzoyl)oxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]-[1,1′-biphenyl]-3-carboxamide and its structural confirmation through single-crystal X-ray diffraction demonstrates the complexity and precision required in chemical synthesis (Zhong et al., 2010).

Antimicrobial and Antibacterial Activities

A significant aspect of research on these compounds is their potential antimicrobial and antibacterial properties. For example, the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents indicates a promising avenue for developing new treatments against bacterial and fungal infections (Jadhav et al., 2017). Moreover, the study of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents further illustrates the potential of these compounds in addressing resistance to existing antibiotics (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities . Molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

properties

IUPAC Name

4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-12-10-15(21)17-16(11-12)27-19(23-17)26-14-6-8-24(9-7-14)18(25)22-13-4-2-1-3-5-13/h1-5,10-11,14H,6-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSUTHVYWCQCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide

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